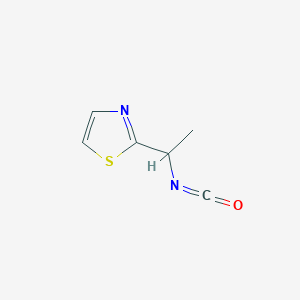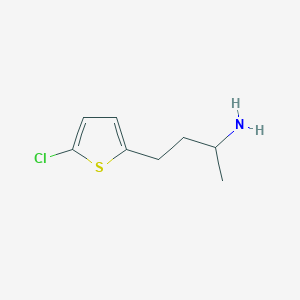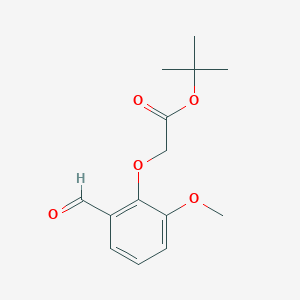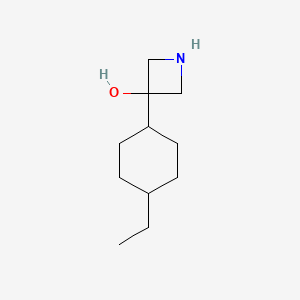![molecular formula C18H24F3NO2 B13618203 Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring The tert-butyl group and the carboxylate ester functionality add to its structural complexity
Méthodes De Préparation
The synthesis of tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylate ester functionality is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Analyse Des Réactions Chimiques
Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a common reaction for assembling the final compound.
Applications De Recherche Scientifique
Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mécanisme D'action
The mechanism of action of tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The piperidine ring provides a scaffold for interactions with biological macromolecules, while the carboxylate ester functionality can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Propriétés
Formule moléculaire |
C18H24F3NO2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24F3NO2/c1-16(2,3)24-15(23)22-10-8-17(4,9-11-22)13-6-5-7-14(12-13)18(19,20)21/h5-7,12H,8-11H2,1-4H3 |
Clé InChI |
UXNVXBLGUPABHR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)


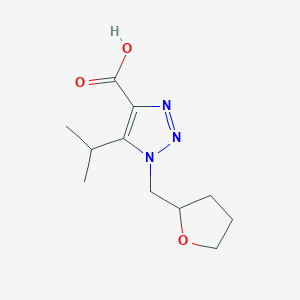
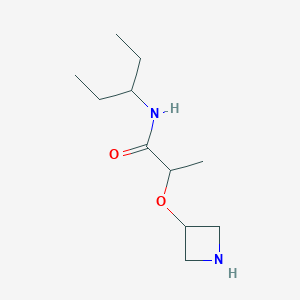
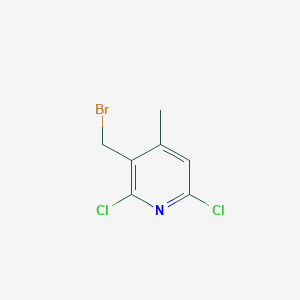

![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
